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Compound of Interest

Compound Name:
5-tert-Butyl-1,3,4-thiadiazol-2-

amine

Cat. No.: B015482 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its

versatile pharmacological profile. This five-membered heterocyclic ring, containing one sulfur

and two nitrogen atoms, is a bioisostere of pyrimidine, allowing its derivatives to interact with a

wide array of biological targets.[1][2] This structural feature, coupled with the mesoionic

character of the ring that facilitates crossing cellular membranes, has led to the development of

1,3,4-thiadiazole derivatives with a broad spectrum of biological activities, including anticancer,

antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This technical guide provides an

in-depth overview of the biological activities of 1,3,4-thiadiazole derivatives, complete with

quantitative data, detailed experimental protocols, and visualizations of key signaling pathways

and workflows.

Anticancer Activity
1,3,4-Thiadiazole derivatives have demonstrated significant potential as anticancer agents,

exhibiting cytotoxicity against a variety of cancer cell lines.[1] Their mechanisms of action are

multifaceted and include the inhibition of crucial enzymes, disruption of signaling pathways,

and induction of apoptosis.[1][2]

Quantitative Data: Anticancer Activity
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The following table summarizes the in vitro anticancer activity of selected 1,3,4-thiadiazole

derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50%

of cancer cells).
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Compound/Derivati
ve

Cancer Cell Line IC50 (µM) Reference

2-(2-

trifluorometylophenyla

mino)-5-(3-

methoxyphenyl)-1,3,4-

thiadiazole (ST10)

MCF-7 (Breast) 49.6 [4]

2-(2-

trifluorometylophenyla

mino)-5-(3-

methoxyphenyl)-1,3,4-

thiadiazole (ST10)

MDA-MB-231 (Breast) 53.4 [4]

Honokiol derivative 8a

A549, MDA-MB-231,

T47D, MCF-7, HeLa,

HCT116, and HepG2

1.62–4.61 [2]

Ciprofloxacin-based

derivative 1h
SKOV-3 (Ovarian) 3.58 [2]

Ciprofloxacin-based

derivative 1l
A549 (Lung) 2.79 [2]

Pyridine derivative

18a-h
HCT-116 (Colon) 2.03–37.56 [2]

Pyridine derivative

18a-h

Hep-G2

(Hepatocellular)
2.03–37.56 [2]

Bromophenyl

substituted derivative

29i

MCF-7 (Breast) 1.45 [2]

Bromophenyl

substituted derivative

29i

SK-BR-3 (Breast) 0.77 [2]

EGFR inhibitor 32a
HePG-2

(Hepatocellular)
3.31 [2]
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EGFR inhibitor 32d MCF-7 (Breast) 9.31 [2]

5-[2-

(benzenesulfonylmeth

yl)phenyl]-1,3,4-

thiadiazol-2-amine

(2g)

LoVo (Colon) 2.44 [5]

5-[2-

(benzenesulfonylmeth

yl)phenyl]-1,3,4-

thiadiazol-2-amine

(2g)

MCF-7 (Breast) 23.29 [5]

Imidazo[2,1-b]-1,3,4-

thiadiazole derivative

8

A549 (Non-Small Cell

Lung)
2.58 [6]

1,3-disubstituted

thiourea derivative

10d

A549 (Non-Small Cell

Lung)
4.34 [6]

Signaling Pathways in Cancer
1,3,4-Thiadiazole derivatives have been shown to modulate key signaling pathways implicated

in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[1]

PI3K/Akt Signaling Pathway Inhibition
MAPK/ERK Signaling Pathway Inhibition

Antimicrobial Activity
Derivatives of 1,3,4-thiadiazole exhibit a broad spectrum of antimicrobial activity against both

Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8] The

presence of the thiadiazole ring is crucial for this activity, and substitutions at the C2 and C5

positions can significantly modulate the potency and spectrum.

Quantitative Data: Antimicrobial Activity
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The following tables summarize the in vitro antimicrobial activity of selected 1,3,4-thiadiazole

derivatives, presented as the diameter of the zone of inhibition and Minimum Inhibitory

Concentration (MIC).

Zone of Inhibition (mm)

Compound/
Derivative

Bacterial
Strain

Zone of
Inhibition
(mm)

Fungal
Strain

Zone of
Inhibition
(mm)

Reference

Compound

9b
- -

Aspergillus

fumigatus
- [9]

Geotrichum

candidum
- - [9]

Compound 8j
Pseudomona

s aeruginosa
- - - [8]

Compound

8a

Pseudomona

s aeruginosa
- - - [8]

Compound

14a

Bacillus

polymyxa
- - - [8]

Compound

21b
Vibrio harveyi - - - [8]

Minimum Inhibitory Concentration (MIC) (µg/mL)
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Compound/
Derivative

Bacterial
Strain

MIC (µg/mL)
Fungal
Strain

MIC (µg/mL) Reference

Compound

9b
- -

Aspergillus

fumigatus
0.9 [9]

- -
Geotrichum

candidum
0.08 [9]

Compound 8j
Pseudomona

s aeruginosa
12.5 - - [8]

Compound

8a

Pseudomona

s aeruginosa
12.5 - - [8]

Compound

14a

Bacillus

polymyxa
2.5 - - [8]

Compound

21b
Vibrio harveyi 31.3 - - [8]

Compound

37

Bacillus

subtilis
1000 - - [8]

Compound

38

Bacillus

subtilis
1000 - - [8]

Compound

38

Escherichia

coli
1000 - - [8]

Anti-inflammatory Activity
Several 1,3,4-thiadiazole derivatives have been reported to possess significant anti-

inflammatory properties, comparable to or even exceeding those of standard non-steroidal anti-

inflammatory drugs (NSAIDs) in preclinical models.[10][11]

Quantitative Data: Anti-inflammatory Activity
The following table summarizes the in vivo anti-inflammatory activity of selected 1,3,4-

thiadiazole derivatives, presented as the percentage inhibition of paw edema in the

carrageenan-induced rat paw edema model.
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Compound/De
rivative

Dose (mg/kg) Time (h)
% Inhibition of
Edema

Reference

Compound 6f 150 3 56 [10]

Indomethacin

(Standard)
10 3 56 [10]

Compound with -

NO2, -F group
- 3 74.82 [11]

Compound with -

NO2, -F group
- 5 80.32 [11]

Indomethacin

(Standard)
- 3 74.82 [11]

Indomethacin

(Standard)
- 5 80.32 [11]

Azetidin-2-one

derivative
50 - 41.23 [11]

Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of the

biological activities of novel compounds.

MTT Assay for Anticancer Activity
This colorimetric assay measures cell viability based on the ability of mitochondrial

dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12][13]

Materials:

96-well microtiter plates

Cancer cell lines
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Complete culture medium

1,3,4-Thiadiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[12]

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 to 1 x 10^5

cells/well and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole

derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and

incubate for 2-4 hours at 37°C until a purple precipitate is visible.

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization

solution to each well to dissolve the formazan crystals.[13]

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to

the vehicle control. Determine the IC50 value using a dose-response curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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